An In-Depth Technical Guide to 2-Chloro-4-piperazin-1-ylphenol (CAS: 85474-76-6)
An In-Depth Technical Guide to 2-Chloro-4-piperazin-1-ylphenol (CAS: 85474-76-6)
This technical guide provides a comprehensive overview of 2-Chloro-4-piperazin-1-ylphenol, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and role in medicinal chemistry.
Introduction and Chemical Identity
2-Chloro-4-piperazin-1-ylphenol, registered under CAS number 85474-76-6, is a substituted phenol derivative featuring both a chloro and a piperazinyl functional group on the aromatic ring.[1][2] This unique combination of functionalities makes it a versatile building block in the synthesis of complex organic molecules, particularly in the realm of active pharmaceutical ingredients (APIs). Its structure facilitates further chemical modifications, allowing for the introduction of diverse substituents to modulate biological activity.
Key Identifiers:
| Identifier | Value |
| CAS Number | 85474-76-6 |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.68 g/mol [1] |
| IUPAC Name | 2-chloro-4-piperazin-1-ylphenol[2] |
| Synonyms | p-Hydroxy-meta-chlorophenylpiperazine, 1-(3-Chloro-4-hydroxyphenyl)piperazine[1][2] |
| InChI | InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2[1][2] |
| Canonical SMILES | C1CN(CCN1)C2=CC(=C(C=C2)O)Cl[1] |
Physicochemical Properties (Predicted):
| Property | Value |
| XLogP3 | 1.9[1] |
| Hydrogen Bond Donor Count | 2[1][2] |
| Hydrogen Bond Acceptor Count | 3[1][2] |
| Rotatable Bond Count | 1[1][2] |
| Topological Polar Surface Area | 35.5 Ų[1][2] |
Synthesis and Purification
The synthesis of 2-Chloro-4-piperazin-1-ylphenol is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This well-established methodology in organic chemistry allows for the regioselective introduction of the piperazine moiety onto the chlorinated phenol backbone.
Proposed Synthetic Pathway
A logical and field-proven approach involves the reaction of 2,4-dichlorophenol with an excess of piperazine. The greater nucleophilicity of the secondary amine in piperazine and the activation of the chlorine atom at the para-position by the hydroxyl group (and vice-versa) favor the substitution at the 4-position.
Caption: Proposed synthesis of 2-Chloro-4-piperazin-1-ylphenol.
Detailed Experimental Protocol
Materials:
-
2,4-Dichlorophenol
-
Piperazine (anhydrous)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichlorophenol (1 equivalent), piperazine (3-5 equivalents), and anhydrous potassium carbonate (2-3 equivalents).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5-1 M with respect to the dichlorophenol).
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.
Causality of Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of the bis-substituted by-product where a second molecule of dichlorophenol reacts with the newly formed product.
-
Base (K₂CO₃): The base is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and facilitate the SNAAr reaction mechanism.
-
Heat: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic substitution on the electron-rich aromatic ring.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 2-Chloro-4-piperazin-1-ylphenol. The following are the expected analytical data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the piperazine ring, and the phenolic hydroxyl proton. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The piperazine protons will likely appear as two multiplets corresponding to the protons adjacent to the two different nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, with the carbon attached to the chlorine and oxygen atoms being significantly shifted.[3][4] The four carbons of the piperazine ring will also be visible in the aliphatic region of the spectrum.[5][6]
Predicted ¹H and ¹³C NMR Data:
| Moiety | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Aromatic CH | 6.8 - 7.2 (m, 3H) | 115 - 130 |
| Piperazine CH₂ | 3.0 - 3.4 (m, 8H) | 45 - 55 |
| Phenolic OH | 8.5 - 9.5 (br s, 1H) | - |
| Aromatic C-O | - | 145 - 155 |
| Aromatic C-Cl | - | 120 - 130 |
| Aromatic C-N | - | 140 - 150 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound.
-
LC-MS (ESI): In electrospray ionization mass spectrometry, 2-Chloro-4-piperazin-1-ylphenol is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 213.08, corresponding to the molecular formula C₁₀H₁₄ClN₂O⁺.[1] The isotopic pattern characteristic of a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks) should be observable.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.
-
N-H stretching for the secondary amine in the piperazine ring around 3300-3500 cm⁻¹.
-
C-H stretching for the aromatic and aliphatic protons.
-
C=C stretching for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
C-N and C-O stretching bands.
-
A C-Cl stretching band in the fingerprint region.
Applications in Drug Discovery and Development
2-Chloro-4-piperazin-1-ylphenol is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The piperazine moiety is a common pharmacophore in many centrally acting agents, and the substituted phenol provides a handle for further derivatization.
Role as a Key Building Block
This compound serves as a precursor for introducing the 3-chloro-4-hydroxyphenylpiperazine scaffold into larger molecules. This structural motif is found in several classes of drugs, including antipsychotics and kinase inhibitors.
Example in the Synthesis of Aripiprazole Analogues
Aripiprazole, an atypical antipsychotic, contains a dichlorophenylpiperazine moiety.[7][8][9] While 2-Chloro-4-piperazin-1-ylphenol is not a direct precursor to aripiprazole itself, its structural similarity to key intermediates highlights its utility in the synthesis of analogues and other novel drug candidates targeting similar biological pathways.[10] The synthesis of such molecules often involves the N-alkylation of the piperazine nitrogen with a suitable electrophile.
Caption: General workflow for utilizing 2-Chloro-4-piperazin-1-ylphenol.
Safety, Handling, and Storage
Hazard Assessment
-
Chlorophenols: Chlorinated phenols are known to be toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[11][12] They can cause irritation to the skin, eyes, and respiratory tract.
-
Piperazine: Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[13] Some piperazine compounds are also known to be skin and respiratory sensitizers.[13]
Based on this, 2-Chloro-4-piperazin-1-ylphenol should be handled as a hazardous substance.
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-4-piperazin-1-ylphenol is a chemical intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
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Figure 1. Chemical structure of 2-Chloro-4-piperazin-1-ylphenol with atom numbering for NMR assignment.
